REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5](Br)=[CH:6][N:7]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[C:14]([F:21])[CH:13]=1.C([O-])([O-])=O.[Na+].[Na+].C(Cl)Cl>O1CCOCC1>[NH2:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([C:15]2[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][C:14]=2[F:21])=[CH:6][N:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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NC=1C(=NC(=CN1)Br)C#N
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Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)B(O)O)F
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Name
|
|
Quantity
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24 mL
|
Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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48 mL
|
Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0.349 g
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction mixture sparged with N2 gas for 10 min
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Duration
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10 min
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Type
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CUSTOM
|
Details
|
the reaction mixture sparged for an additional 10 min with N2 gas
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to rt
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Type
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FILTRATION
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Details
|
filtered through celite
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Type
|
WASH
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Details
|
the filter cake washed with EtOAc (300 mL)
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Type
|
WASH
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Details
|
The filtrate was washed with a 1:1 mixture of brine/H2O (2×100 mL)
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Type
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CONCENTRATION
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Details
|
The organic phase was concentrated to dryness
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)C1=C(C=C(C=C1)Cl)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |